2,3,4,6-テトラ-O-アセチル-α-D-マンノピラノシルフルオリド

説明

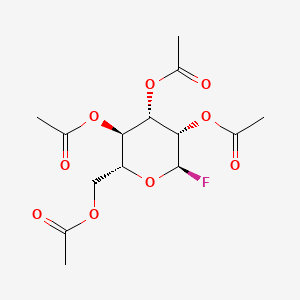

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride is a fluorinated glycosylation compound. It is a derivative of mannose, a simple sugar, and is often used in carbohydrate chemistry for various synthetic applications. This compound is characterized by the presence of acetyl groups at the 2, 3, 4, and 6 positions of the mannopyranosyl ring and a fluoride group at the anomeric position.

科学的研究の応用

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride has several applications in scientific research:

Chemistry: Used as a glycosyl donor in the synthesis of complex carbohydrates and glycosides.

Biology: Employed in the study of glycoproteins and glycolipids, which are essential for cell recognition and signaling.

Medicine: Investigated for its potential in drug delivery systems and as a building block for antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds

作用機序

Target of Action

Similar compounds such as 2,3,4,6-tetra-o-acetyl-alpha-d-glucopyranosyl bromide and 2,3,4,6-tetra-o-acetyl-alpha-d-galactopyranosyl bromide have been used as organic condensation reagents for chemistries such as n- and s- galactosylation reactions .

Mode of Action

These compounds often serve as glycosylation agents, facilitating the addition of sugar moieties to other molecules .

Action Environment

The action, efficacy, and stability of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride can be influenced by various environmental factors. For instance, its stability might be sensitive to temperature, as suggested by its storage conditions . Furthermore, its solubility in different solvents suggests that its bioavailability and action could be influenced by the polarity and pH of its environment .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride typically involves the acetylation of mannose followed by the introduction of the fluoride group. One common method involves the reaction of mannose pentaacetate with hydrogen fluoride in the presence of a catalyst such as tin(IV) chloride (SnCl4). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to maintain consistency and quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride .

化学反応の分析

Types of Reactions

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The fluoride group can be substituted with other nucleophiles, such as azides, to form azido derivatives.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Glycosylation Reactions: It can act as a glycosyl donor in glycosylation reactions to form glycosidic bonds with acceptor molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include azidotrimethylsilane (TMSN3) and catalysts like tin(IV) chloride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Glycosylation Reactions: Catalysts such as boron trifluoride etherate (BF3·Et2O) are used to facilitate the reaction.

Major Products Formed

Azido Derivatives: Formed from substitution reactions with azides.

Hydrolyzed Products: Mannose derivatives with free hydroxyl groups.

Glycosides: Formed from glycosylation reactions with various acceptor molecules.

類似化合物との比較

Similar Compounds

- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride

- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride

- 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl azide

Uniqueness

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride is unique due to its specific configuration and the presence of the fluoride group, which makes it a versatile glycosyl donor. Its acetyl-protected hydroxyl groups provide stability during reactions, making it a valuable intermediate in synthetic carbohydrate chemistry .

生物活性

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride (also known as Acetofluoro-alpha-D-mannose) is a carbohydrate derivative with significant implications in biochemical and immunological research. This compound serves primarily as a glycosyl donor in various synthetic applications and has been studied for its biological activities, particularly in the context of glycosylation reactions.

- IUPAC Name : [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate

- Molecular Formula : C_{12}H_{17}F O_{7}

- Molecular Weight : 350.29 g/mol

- Appearance : White powder

- Optical Rotation : +21° (c=2 in Chloroform)

The biological activity of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride is primarily attributed to its ability to act as a glycosyl donor. Upon hydrolysis, it releases the corresponding sugar moiety that can participate in transglycosylation reactions. The presence of the fluorine atom enhances the compound's reactivity and stability compared to its non-fluorinated analogs .

Glycosylation Reactions

This compound is extensively used in synthetic organic chemistry for glycosylation reactions. It facilitates the formation of glycosidic bonds through enzymatic and chemical methods. Its application in synthesizing complex carbohydrates and glycoproteins is notable due to its efficiency and specificity .

Immunological Studies

In immunological contexts, 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride has been utilized to investigate glycan-protein interactions. These interactions are crucial for understanding cell signaling and immune responses. Studies have demonstrated that the compound can modify glycan structures on proteins, potentially affecting their biological functions .

Research Findings and Case Studies

Comparative Analysis with Related Compounds

The biological activity of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride can be compared with other glycosyl donors:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | Non-fluorinated analog | Used similarly but with different reactivity profiles |

| 1-O-Acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | Contains trifluoromethanesulfonate group | Exhibits enhanced reactivity for specific applications |

特性

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXATNWYELAACC-DGTMBMJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460700 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2823-44-1 | |

| Record name | α-D-Mannopyranosyl fluoride, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2823-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Mannopyranosyl fluoride, tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。